molecular formula C10H10N2O2S B13636316 2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde

2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde

Cat. No.: B13636316
M. Wt: 222.27 g/mol
InChI Key: MXUADJUNVASYKS-UHFFFAOYSA-N
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Description

2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

The synthesis of 2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde typically involves the reaction of 6-methoxy-1H-benzo[d]imidazole with a suitable thioacetaldehyde derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure the completion of the reaction .

Chemical Reactions Analysis

2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells by interacting with cellular proteins and enzymes involved in the apoptotic pathway. Additionally, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde can be compared with other imidazole derivatives such as:

    2-(1H-benzo[d]imidazol-2-yl)acetaldehyde: Lacks the methoxy group, which may result in different chemical and biological properties.

    2-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol: Contains an ethanol group instead of a thioacetaldehyde group, leading to variations in reactivity and applications.

    2-(1H-benzo[d]imidazol-2-yl)thioacetic acid:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activities compared to other similar compounds.

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetaldehyde

InChI

InChI=1S/C10H10N2O2S/c1-14-7-2-3-8-9(6-7)12-10(11-8)15-5-4-13/h2-4,6H,5H2,1H3,(H,11,12)

InChI Key

MXUADJUNVASYKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC=O

Origin of Product

United States

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